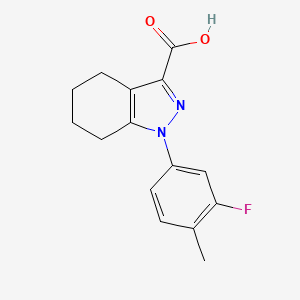

1-(3-fluoro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Description

The compound features a tetrahydroindazole core substituted at the 1-position with a 3-fluoro-4-methylphenyl group and a carboxylic acid moiety at the 3-position. Its molecular formula is C₁₅H₁₅FN₂O₂, with a molecular weight of 274.29 g/mol (calculated).

This compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-332585) in quantities ranging from 250 mg ($197) to 1 g ($399) .

Properties

IUPAC Name |

1-(3-fluoro-4-methylphenyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O2/c1-9-6-7-10(8-12(9)16)18-13-5-3-2-4-11(13)14(17-18)15(19)20/h6-8H,2-5H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCAUOYAAHUCJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(CCCC3)C(=N2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluoro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of appropriate hydrazine derivatives with ketones or aldehydes.

Introduction of the Fluoro-Substituted Phenyl Ring: The fluoro-substituted phenyl ring can be introduced via a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated indazole intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluoro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The fluoro-substituted phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

1-(3-fluoro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of 1-aryl-substituted tetrahydroindazole-3-carboxylic acids. Below is a comparative analysis of key analogs:

Structure-Activity Relationships (SAR)

- Aryl Substituents: Fluorine: Fluorination at the 3- or 4-position (e.g., 3-fluoro-4-methylphenyl) enhances metabolic stability and binding affinity to hydrophobic pockets in proteins . Methyl: The 4-methyl group in the target compound may improve solubility and reduce steric hindrance compared to bulkier substituents .

Core Modifications :

- Suprafenacine (SRF), a hydrazide derivative of the tetrahydroindazole scaffold, demonstrates potent microtubule destabilization via colchicine-site binding . The absence of the hydrazide group in the target compound suggests divergent mechanisms of action.

- Carboxylic acid at the 3-position is critical for hydrogen bonding with target proteins, as seen in related indazole derivatives .

Commercial and Research Relevance

- 1-(3-Fluoro-4-methylphenyl)-...: Marketed as a research chemical (Santa Cruz Biotechnology) for inhibitor screening .

- 1-(4-Fluorophenyl)-... : Widely available (e.g., American Elements, ChemBK) but lacks advanced preclinical data .

- Discontinued Analogs : 1-(2-Chlorophenyl)-... (CymitQuimica) highlights challenges in optimizing halogenated derivatives for clinical use .

Biological Activity

1-(3-fluoro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a synthetic compound belonging to the indazole class. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. Its unique structure, featuring a fluoro-substituted phenyl ring and a tetrahydro-indazole core, contributes to its diverse biological activities.

- Molecular Formula : C15H15FN2O2

- IUPAC Name : 1-(3-fluoro-4-methylphenyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid

- SMILES : CC1=C(C=C(C=C1)N2C3=C(CCCC3)C(=N2)C(=O)O)F

Anticancer Properties

Research indicates that indazole derivatives exhibit significant anticancer activity. For instance, a study highlighted that compounds with similar scaffolds effectively inhibited cell proliferation in various cancer cell lines. Specifically, the compound's mechanism may involve the inhibition of certain enzymes associated with cell growth and survival pathways.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, suggesting its potential use as an antimicrobial agent. The exact mechanism remains under investigation but is believed to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : Binding to specific enzymes such as FGFR1 and ERK1/2.

- Cell Cycle Regulation : Inducing cell cycle arrest in cancer cells.

- Cytokine Modulation : Reducing the expression of inflammatory cytokines.

Case Studies

Several studies have documented the efficacy of indazole derivatives in clinical settings:

- Study on Cancer Xenografts : A study demonstrated that an indazole derivative significantly delayed tumor growth in mouse models of cancer without evident toxicity .

- Antimicrobial Screening : Another study reported the effectiveness of similar compounds against multidrug-resistant bacterial strains .

Q & A

Q. What are the recommended synthetic routes for 1-(3-fluoro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid?

The compound can be synthesized via cyclocondensation reactions starting from substituted cyclohexenones and hydrazine derivatives. A common approach involves:

- Step 1 : Formation of the tetrahydroindazole core via [3+2] cycloaddition or palladium-catalyzed coupling .

- Step 2 : Introduction of the 3-fluoro-4-methylphenyl group via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

- Step 3 : Carboxylic acid functionalization through hydrolysis of ester intermediates under acidic/basic conditions .

Key validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using LC-MS and NMR (¹H/¹³C).

Q. How should researchers characterize the compound’s structural and physicochemical properties?

- X-ray crystallography : Resolve the bicyclic indazole core and substituent geometry (e.g., dihedral angles between the fluorophenyl and indazole moieties) .

- Spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for fluorophenyl, carboxylic acid proton at δ 12–13 ppm) .

- Physicochemical analysis : Determine logP (octanol-water partition coefficient) via shake-flask method to assess lipophilicity, critical for bioavailability studies .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Enzyme inhibition : Screen against kinases (e.g., JAK2, EGFR) using fluorescence polarization assays, with IC₅₀ values compared to reference inhibitors .

- Antimicrobial activity : Perform broth microdilution assays (MIC values) against Gram-positive/negative bacterial strains, noting the role of the fluorine substituent in enhancing membrane permeability .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Q. How can researchers assess its pharmacokinetic properties?

- Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to calculate half-life (t₁/₂) .

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free fraction (%) .

Advanced Research Questions

Q. How to optimize synthetic yield when scaling up the reaction?

- Catalyst screening : Compare Pd(OAc)₂ vs. PdCl₂(dppf) for Suzuki coupling efficiency; optimize ligand-to-metal ratios .

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) for cyclocondensation steps; higher yields are often observed in DMF due to improved solubility of intermediates .

- Temperature control : Use microwave-assisted synthesis to reduce reaction time (e.g., 150°C for 30 min vs. 24 hr reflux) .

Q. How to resolve contradictions in biological activity data across studies?

- Assay standardization : Validate cell lines (e.g., STR profiling) and normalize enzyme concentrations to minimize inter-lab variability .

- Structural analogs : Compare activity of the 3-fluoro-4-methylphenyl derivative with its 4-chloro or 4-methoxy analogs to isolate electronic vs. steric effects .

- Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., pIC₅₀) and apply statistical tools (e.g., ANOVA with post-hoc tests) .

Q. What computational methods predict binding modes with target enzymes?

- Docking studies : Use AutoDock Vina or Glide to model interactions between the carboxylic acid group and catalytic residues (e.g., ATP-binding pockets in kinases) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes; analyze hydrogen bonds (e.g., between fluorine and Tyr-109 in JAK2) .

- Free energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG) and correlate with experimental IC₅₀ values .

Q. How to design derivatives for improved selectivity?

- Bioisosteric replacement : Substitute the carboxylic acid with tetrazole or sulfonamide groups to modulate polarity and target engagement .

- Substituent scanning : Synthesize analogs with varying substituents (e.g., 3-fluoro vs. 3-chloro) and map SAR using IC₅₀ heatmaps .

- Proteome-wide profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects and refine selectivity .

Q. What mechanistic studies elucidate its mode of action in cancer cells?

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

- Western blotting : Quantify phosphorylation levels of key signaling proteins (e.g., STAT3, ERK) to confirm target inhibition .

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species generation, linking cytotoxicity to oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.